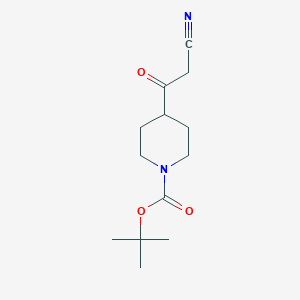

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

概要

説明

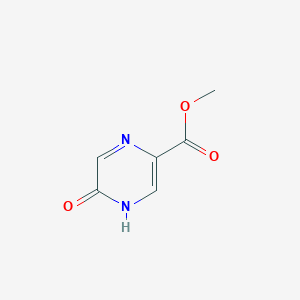

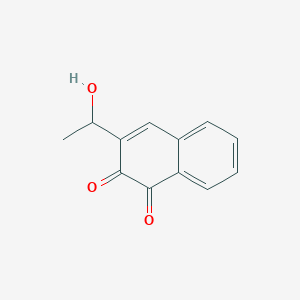

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is an organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 . It is a useful reagent for organic synthesis and other chemical processes . It is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .

Molecular Structure Analysis

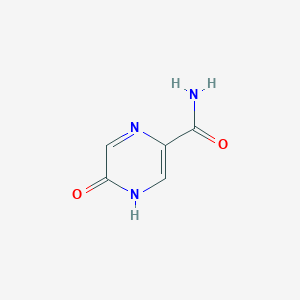

The InChI code for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a white to yellow solid . The boiling point is 388.4°C at 760 mmHg .科学的研究の応用

Organic Synthesis

“Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate” is a useful reagent for organic synthesis . It can be used in various chemical reactions to synthesize new compounds.

Preparation of Propanoyl-quinazolinone Scaffold-based Novel PARP1 Inhibitors

This compound is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors . PARP1 inhibitors are a class of pharmaceuticals that inhibit the enzyme called poly ADP ribose polymerase 1. They are used in cancer treatment.

Development of PROTACs

Although not directly related to “Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate”, similar compounds such as “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate” have been used as semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Safety and Hazards

The safety information for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P338, P351, which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .

作用機序

Target of Action

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound used in organic synthesis

Mode of Action

The compound acts as a reagent in organic synthesis reactions, particularly in the esterification of amines and acids . It interacts with its targets by forming covalent bonds, leading to the formation of new compounds.

Result of Action

The result of the action of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is the formation of new compounds through esterification reactions . The molecular and cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from oxidizing agents and strong acids . It’s also important to note that it should be kept away from sources of ignition or flames to prevent fire or explosion .

特性

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

CAS RN |

414910-15-9 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)